3'-N-Demethyl-3'-N-formylazithromycin is a derivative of azithromycin, classified as an antibacterial compound. It is recognized as an impurity in azithromycin and is often referred to as Azithromycin Impurity F or Azithromycin Related Compound F. The compound's molecular formula is , with a molecular weight of approximately 762.97 g/mol. This compound is significant in pharmaceutical research and quality control due to its relevance as a by-product in the synthesis of azithromycin, a widely used antibiotic.
The compound can be sourced from various chemical suppliers, including LGC Standards and Sigma-Aldrich, which provide it for analytical purposes. It falls under the category of pharmaceutical impurities and is primarily utilized in the context of drug formulation and testing. Its CAS number is 612069-28-0, facilitating its identification in chemical databases and regulatory frameworks .
The synthesis of 3'-N-Demethyl-3'-N-formylazithromycin typically involves two main steps: demethylation followed by formylation.
The reaction conditions for demethylation typically involve heating azithromycin with iodine at specific temperatures to facilitate the removal of the methyl group effectively. For formylation, maintaining an appropriate pH and temperature is crucial for optimizing yield and purity.
The molecular structure of 3'-N-Demethyl-3'-N-formylazithromycin features several functional groups characteristic of macrolide antibiotics, including multiple hydroxyl groups, an ether linkage, and a formamide moiety. The compound's stereochemistry is complex, with multiple chiral centers contributing to its three-dimensional conformation.
The primary chemical reactions involving 3'-N-Demethyl-3'-N-formylazithromycin include:
Mass spectrometry analysis (APCI) reveals characteristic fragmentation patterns for this compound, aiding in its identification during analytical procedures . The loss of cladinose during mass spectrometry indicates the structural integrity of the core macrolide framework remains intact throughout these transformations.
The mechanism of action for 3'-N-Demethyl-3'-N-formylazithromycin aligns closely with that of azithromycin itself. It exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This binding prevents peptide bond formation during translation, effectively stalling bacterial growth.
3'-N-Demethyl-3'-N-formylazithromycin serves primarily as an analytical reference standard in pharmaceutical research. Its applications include:
3'-N-Demethyl-3'-N-formylazithromycin is a semisynthetic macrolide derivative structurally related to the antibiotic azithromycin. Its systematic IUPAC name is:
N-[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide [1] [6].
The compound has a molecular formula of C₃₈H₇₀N₂O₁₃ and a molecular weight of 762.97 g/mol [1] [10]. It is designated as Azithromycin Impurity F in the European Pharmacopoeia (EP) and Azithromycin Related Compound F in the United States Pharmacopeia (USP) [1] [5]. Key identifiers include:
Table 1: Nomenclature and Identifiers
Category | Designation |
---|---|
Systematic Name | See IUPAC name above |
Common Synonyms | Azithromycin Impurity F (EP), Azithromycin Related Compound F (USP), CL047 |
CAS No. | 612069-28-0 |
Molecular Formula | C₃₈H₇₀N₂O₁₃ |
Molecular Weight | 762.97 g/mol |
This compound retains the complex stereochemistry of the azithromycin macrolide core, featuring a 15-membered lactone ring with two sugar moieties: a cladinose group and a modified desosamine unit. The stereochemical alteration occurs specifically at the 3' position of the desosamine sugar, where demethylation removes one methyl group, and formylation introduces a formyl group (-CHO) on the nitrogen [1] [6].
The structure contains 10 chiral centers, consistent with azithromycin. The absolute configurations at key positions include:
The stereochemical integrity is critical for maintaining hydrogen-bonding networks and spatial interactions, though the reduced basicity of the desosamine nitrogen alters electrostatic properties compared to azithromycin [6].
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):Key ¹H and ¹³C NMR shifts in CDCl₃:
Fourier-Transform Infrared (FTIR):
Table 2: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
MS (ESI+) | [M+H]⁺ 763.98; Fragments: m/z 590 (loss of desosamine), 434 (loss of cladinose) |
¹H NMR | δ 8.02 (s, 1H, -CHO), δ 4.80 (d, H-1'), δ 2.32 (s, N-CH₃), δ 1.35 (t, ethyl group) |
¹³C NMR | δ 163.5 (N-CHO), 103.2 (C-1'), 95.8 (C-1″), 81.5 (C-11), 178.5 (lactone C=O) |
FTIR | 1720 cm⁻¹ (N-CHO), 1695 cm⁻¹ (ester C=O), 1170 cm⁻¹ (C-O-C) |
The core macrolide structure and cladinose sugar remain identical to azithromycin. Modifications are confined to the desosamine moiety:
Table 3: Structural Comparison with Azithromycin
Feature | Azithromycin | 3'-N-Demethyl-3'-N-formylazithromycin | Consequence |
---|---|---|---|
Desosamine N-group | -N(CH₃)₂ | -N(CHO)CH₃ | Reduced basicity; Altered polarity |
Molecular Formula | C₃₈H₇₂N₂O₁₂ | C₃₈H₇₀N₂O₁₃ | +16 Da (O addition, 2H loss) |
pKa (predicted) | 8.74 (tertiary amine) | 13.25 (amide-like) | Lower solubility at physiological pH |
Chiral Centers | 10 | 10 | Identical stereochemical configuration |
These changes reduce the basicity of the desosamine nitrogen, diminishing its protonation capacity at physiological pH. Chromatographic behavior also differs: The formyl group increases polarity, resulting in shorter retention times in reversed-phase HPLC compared to azithromycin [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7